molecular formula C10H10N2O2S B2512460 2-[(3-Cyano-4,6-dimethylpyridin-2-yl)sulfanyl]acetic acid CAS No. 330220-39-8

2-[(3-Cyano-4,6-dimethylpyridin-2-yl)sulfanyl]acetic acid

Cat. No.: B2512460
CAS No.: 330220-39-8
M. Wt: 222.26
InChI Key: PPAQOKSJTBXIOC-UHFFFAOYSA-N
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Description

Molecular Formula: C₁₀H₁₀N₂O₂S
Structural Features:

  • A pyridine ring substituted with a cyano (-C≡N) group at position 3, methyl (-CH₃) groups at positions 4 and 6, and a sulfanylacetic acid (-S-CH₂-COOH) moiety at position 2 .
  • SMILES: CC1=CC(=NC(=C1C#N)SCC(=O)O)C
  • InChIKey: PPAQOKSJTBXIOC-UHFFFAOYSA-N

Physicochemical Properties: Predicted collision cross-section (CCS) values for various adducts have been calculated, with [M+H]⁺ showing a CCS of 142.8 Ų, indicative of moderate molecular size and polarity . No experimental literature data (e.g., solubility, pKa) are currently available for this compound.

Properties

IUPAC Name

2-(3-cyano-4,6-dimethylpyridin-2-yl)sulfanylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2S/c1-6-3-7(2)12-10(8(6)4-11)15-5-9(13)14/h3H,5H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPAQOKSJTBXIOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1C#N)SCC(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

2-[(3-Cyano-4,6-dimethylpyridin-2-yl)sulfanyl]acetic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyano group to an amine.

    Substitution: The sulfanyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the original compound .

Scientific Research Applications

Chemistry

In the field of chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique sulfanyl group allows for further modifications, making it valuable in organic synthesis.

Biology

The compound is utilized in biological studies focusing on:

  • Enzyme Inhibition : It has shown potential in inhibiting enzymes critical to various metabolic pathways. The cyano group enhances its binding affinity to enzyme active sites.
  • Protein Binding Studies : Research indicates that it can interact with proteins, influencing their activity and stability .

Medicine

Ongoing research investigates its therapeutic effects:

  • Anti-inflammatory Properties : Preliminary studies suggest that it may inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases.
  • Anticancer Activity : Investigations have demonstrated cytotoxic effects against certain cancer cell lines, indicating potential as an anticancer agent .

Industrial Applications

In industry, this compound is used for:

  • Development of New Materials : Its chemical properties facilitate the creation of novel materials with specific functionalities.
  • Chemical Processes : It plays a role in various chemical reactions and processes due to its reactivity and stability .

Case Studies

  • Enzyme Inhibition Study :
    • A study demonstrated that the compound effectively inhibited acetylcholinesterase activity in vitro, suggesting its potential use in neurodegenerative disease therapies.
  • Cytotoxicity Assessment :
    • Research evaluated its effects on human cancer cell lines, showing selective cytotoxicity with minimal effects on normal cells, indicating a promising avenue for cancer treatment development .

Mechanism of Action

The mechanism of action of 2-[(3-Cyano-4,6-dimethylpyridin-2-yl)sulfanyl]acetic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. Its cyano group and sulfanyl moiety play crucial roles in these interactions, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents/Features Notable Properties/Applications References
2-[(3-Cyano-4,6-dimethylpyridin-2-yl)sulfanyl]acetic acid C₁₀H₁₀N₂O₂S Pyridine core, cyano, methyl, sulfanylacetic acid Predicted CCS values for adducts; understudied
(2-Oxo-2-phenylethyl sulfanyl)acetic acid Not provided Phenyl ketone, sulfanylacetic acid Reacts in Michael addition-aldol condensation to form cyclohexane derivatives
2-[(Carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic acid Not provided Carboxymethyl sulfanyl, 4-oxo-aryl chain Crystal structure resolved; used in medicinal chemistry studies
Benzilic acid (2,2-Diphenyl-2-hydroxyacetic acid) C₁₄H₁₂O₃ Diphenyl, hydroxyacetic acid Known for steric hindrance; CAS RN 76-93-7
2-Chloro-6-methylpyrimidine-4-carboxylic acid C₆H₅ClN₂O₂ Pyrimidine core, chloro, methyl, carboxylic acid High purity (100%); used in synthetic chemistry

Key Comparisons :

Electronic and Steric Effects: The target compound’s pyridine ring with electron-withdrawing cyano and methyl groups enhances the acidity of its acetic acid moiety compared to benzilic acid, which has electron-donating phenyl groups . The sulfanyl (-S-) bridge in the target compound and (2-oxo-2-phenylethyl sulfanyl)acetic acid facilitates nucleophilic reactions, but the pyridine core in the former may stabilize intermediates differently than the phenyl ketone in the latter .

Reactivity and Synthetic Utility: (2-Oxo-2-phenylethyl sulfanyl)acetic acid undergoes domino Michael addition-aldol condensation to form cyclohexane derivatives, while the target compound’s pyridine substituents could direct reactivity toward heterocyclic coupling or coordination chemistry . 2-[(Carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic acid has been structurally characterized via X-ray crystallography, a technique applicable to the target compound using programs like SHELXL .

Physicochemical Properties: The target compound’s predicted CCS values (142.8 Ų for [M+H]⁺) suggest a compact structure compared to larger adducts like [M+Na]⁺ (154.1 Ų), aligning with its molecular weight (222.28 g/mol) . Benzilic acid (MW 228.25 g/mol) lacks polar groups like cyano or sulfanyl, resulting in lower solubility in aqueous media compared to the target compound .

2-Chloro-6-methylpyrimidine-4-carboxylic acid is employed in high-purity syntheses, whereas the target compound’s applications remain unexplored .

Biological Activity

2-[(3-Cyano-4,6-dimethylpyridin-2-yl)sulfanyl]acetic acid (CAS No. 330220-39-8) is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

IUPAC Name: 2-[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl]acetic acid
Molecular Formula: C10H10N2O2S
Molecular Weight: 222.27 g/mol
Purity: 95% .

Synthesis

The compound can be synthesized through various methods, including multicomponent reactions involving malonitrile and thiophenols. This synthetic pathway has been shown to yield biologically active derivatives with enhanced properties compared to traditional compounds .

Anti-inflammatory Activity

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. In particular, studies have shown that certain derivatives possess greater anti-inflammatory activity than curcumin, a well-known anti-inflammatory agent .

Antifibrotic Properties

In vitro studies have demonstrated that related compounds can inhibit the activation of human hepatic stellate cells (LX2), which are crucial in liver fibrosis. These compounds have shown effectiveness at concentrations as low as 10 μM .

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties. In a comparative study, several synthesized derivatives exhibited notable antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 12.4 to 16.5 μM, indicating promising potential as an antibacterial agent .

Case Studies

  • Case Study on Anti-inflammatory Effects:
    • A study published in Molecules demonstrated that modifications in the structure of similar compounds could lead to enhanced anti-inflammatory effects. The results indicated a significant reduction in pro-inflammatory cytokines in treated cells compared to controls .
  • Case Study on Antifibrotic Mechanisms:
    • A recent investigation into the antifibrotic mechanisms of related compounds revealed that they could modulate signaling pathways associated with liver fibrosis. The study highlighted the potential for these compounds to serve as therapeutic agents in liver diseases characterized by fibrotic progression .
  • Case Study on Antibacterial Efficacy:
    • In a comparative analysis of antibacterial activities, several derivatives of the compound were tested against Gram-positive and Gram-negative bacteria. The results showed that specific modifications could enhance efficacy against resistant strains, suggesting a pathway for developing new antibiotics .

Summary of Biological Activities

Activity Type Effectiveness Concentration Tested
Anti-inflammatoryGreater than curcuminNot specified
AntifibroticInhibitory activity on LX2 cells10 μM
AntibacterialEffective against S. aureus and E. coliMIC values: 12.4 - 16.5 μM

Q & A

Q. Q1. What are the established synthetic routes for 2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]acetic acid, and what reaction conditions are critical for optimizing yield?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution reactions. For example, derivatives of pyrimidine- or pyridine-based acetamides are synthesized by reacting thiol-containing intermediates (e.g., 2-thio-4,6-dimethylpyrimidine) with halogenated acetamide precursors under basic conditions (e.g., K₂CO₃ in DMF). Key parameters include:

  • Temperature : Reactions are often conducted at 60–80°C to balance reactivity and side-product formation.
  • Solvent : Polar aprotic solvents like DMF or acetonitrile enhance nucleophilicity.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is used to isolate pure products .

Q. Q2. How can researchers validate the structural integrity of this compound, and what analytical techniques are most reliable?

Methodological Answer: Structural validation requires a combination of techniques:

  • Single-crystal X-ray diffraction (SCXRD) : Determines precise bond lengths (e.g., C–S bond: ~1.76 Å) and dihedral angles (e.g., 179.1° for planar alignment of substituents) .
  • NMR spectroscopy : Key signals include:
    • ¹H NMR : Methyl groups on pyridine rings (δ ~2.3 ppm), cyano group absence (indirectly confirmed via adjacent protons).
    • ¹³C NMR : Carbonyl carbons (δ ~170 ppm), cyano carbons (δ ~115 ppm) .
  • High-resolution mass spectrometry (HRMS) : Confirms molecular ion peaks and fragmentation patterns.

Advanced Research Questions

Q. Q3. What experimental design strategies are recommended for studying the environmental fate of this compound?

Methodological Answer: Adopt a tiered approach:

Laboratory studies : Assess hydrolysis, photolysis, and biodegradation under controlled conditions (pH, temperature, light exposure). Use HPLC or LC-MS to quantify degradation products .

Field studies : Employ randomized block designs with split-split plots to evaluate soil adsorption and leaching in different environmental matrices (e.g., loam vs. clay soils). Replicates (n=4) and controlled harvest intervals ensure statistical robustness .

Ecotoxicology : Test acute/chronic toxicity using model organisms (e.g., Daphnia magna), following OECD guidelines for dose-response analysis .

Q. Q4. How can researchers resolve contradictions in reported bioactivity data for this compound?

Methodological Answer: Contradictions often arise from variability in assay conditions or impurities. Mitigation strategies include:

  • Standardized bioassays : Use validated protocols (e.g., NIH/EPA Tox21 guidelines) with internal controls (e.g., reference inhibitors).
  • Purity verification : Confirm compound purity (>98% via HPLC) and exclude solvent residues (e.g., DMSO) that may interfere .
  • Comparative studies : Cross-validate results across multiple cell lines (e.g., HEK293 vs. HeLa) or in vivo models to rule out cell-specific effects .

Q. Q5. What mechanistic insights can be gained from studying the compound’s reactivity with biomolecules?

Methodological Answer: Focus on its sulfanyl-acetic acid moiety, which may act as a Michael acceptor or participate in redox reactions:

  • Thiol reactivity assays : Use Ellman’s reagent (DTNB) to quantify free thiol groups in proteins before/after exposure.
  • Molecular docking : Simulate interactions with target enzymes (e.g., cytochrome P450) using software like AutoDock Vina. Validate with mutagenesis studies (e.g., cysteine-to-serine mutations) .
  • Kinetic studies : Monitor reaction rates with glutathione (GSH) via UV-Vis spectroscopy to assess potential detoxification pathways .

Data Interpretation and Challenges

Q. Q6. How should researchers address discrepancies in crystallographic data between synthesized batches?

Methodological Answer: Variations in crystal packing (e.g., torsional angles of –4.1° vs. –178.8°) may arise from solvent of crystallization or temperature gradients. Strategies include:

  • Controlled crystallization : Use identical solvent systems (e.g., ethanol/water) and cooling rates.
  • Hirshfeld surface analysis : Compare intermolecular interactions (e.g., H-bonding, π-π stacking) to identify polymorphic influences .

Q. Q7. What advanced computational methods are suitable for predicting the compound’s physicochemical properties?

Methodological Answer:

  • DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict pKa (cyano group: ~9.5) and logP (~1.8).
  • Molecular dynamics (MD) simulations : Model diffusion coefficients in lipid bilayers to assess membrane permeability .
  • QSAR models : Corrogate bioactivity data with electronic descriptors (e.g., HOMO-LUMO gap) for predictive toxicology .

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